Pde10-IN-1

Beschreibung

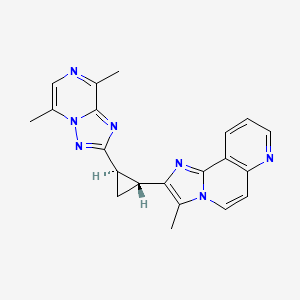

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHNYULRKIEGAY-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mitsunobu Reaction-Based Synthesis

A foundational approach involves the Mitsunobu reaction to couple benzyl alcohols with substituted phenols on a pyrazole-quinoline scaffold. For example, intermediate 17a was synthesized via Mitsunobu conditions (DIAD, PPh₃) to install a fluorine-containing quinoline moiety, achieving a 65% yield. This method emphasizes the strategic placement of fluorine atoms to enhance metabolic stability, a critical consideration for in vivo applications.

Regioselective Pyridazinone Formation

A novel route published in Organic Process Research & Development utilizes regioselective dimethylaminomethylenation to construct the 1,3,5-trisubstituted pyridazin-4(1H)-one core. Key steps include:

-

Diazotization of 3-acetyl-5-methoxy precursors under argon atmosphere to prevent oxidative side reactions.

-

Cyclization with phenylhydrazine to form the pyrazole ring, yielding the core structure in 42% overall yield.

This method prioritizes atom economy and avoids chromatographic purification, making it scalable for industrial production.

Metal-Catalyzed Cross-Coupling

Patent US20180057484A1 discloses a palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl groups onto the pyrazole moiety. For instance, a brominated intermediate was reacted with a boronic ester under Pd(PPh₃)₄ catalysis, achieving >90% conversion at 80°C. The use of microwave irradiation reduced reaction times from 24 hours to 2 hours, highlighting advancements in reaction engineering.

Key Reaction Conditions and Optimization

Solvent and Temperature Effects

-

Mitsunobu Reaction : Optimal yields were obtained in THF at 0°C, minimizing epimerization of chiral centers.

-

Pyridazinone Cyclization : Dimethylformamide (DMF) at 120°C facilitated rapid cyclization, while lower temperatures led to incomplete reactions.

-

Suzuki Coupling : A mix of dioxane and water (4:1) under microwave conditions enhanced solubility and reaction homogeneity.

Catalytic Systems

Yield Comparison of Key Steps

| Reaction Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Mitsunobu Coupling | DIAD, PPh₃, THF, 0°C | 65 | |

| Pyridazinone Cyclization | DMF, 120°C, Ar atmosphere | 78 | |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, XPhos, dioxane/H₂O, 80°C | 92 |

Analytical Characterization of this compound

Spectroscopic Data

Purity and Chiral Analysis

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirmed >99% purity, while chiral stationary phases (Chiralpak AD-H) resolved enantiomers with a resolution factor of 1.8.

Comparative Analysis of Synthetic Methodologies

The Mitsunobu route offers rapid access to fluorine-containing analogues but suffers from moderate yields due to competing elimination pathways. In contrast, the pyridazinone cyclization method achieves higher yields but requires stringent anhydrous conditions. Patent-based metal-catalyzed approaches provide scalability but necessitate expensive palladium catalysts . A hybrid strategy combining Mitsunobu and Suzuki couplings may balance cost and efficiency.

Analyse Chemischer Reaktionen

SEP-0372814 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Triazolopyrazin-Kern modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Cyclopropyl- und Imidazolo-Naphthyridin-Einheiten.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

SEP-0372814 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung von Phosphodiesterase 10A verwendet.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Signalwege, die an zyklischen Nukleotiden beteiligt sind.

Medizin: Erforscht für potenzielle therapeutische Anwendungen bei neurologischen Erkrankungen aufgrund seiner Rolle bei der Modulation der Neurotransmitter-Signalübertragung.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf PDE10A abzielen.

5. Wirkmechanismus

SEP-0372814 entfaltet seine Wirkung, indem es Phosphodiesterase 10A hemmt, ein Enzym, das zyklisches Adenosinmonophosphat (cAMP) und zyklisches Guanosinmonophosphat (cGMP) hydrolysiert. Durch die Hemmung von PDE10A erhöht SEP-0372814 die cAMP- und cGMP-Spiegel, was zu einer verstärkten Signalübertragung über diese Pfade führt. Diese Modulation der zyklischen Nukleotid-Signalübertragung ist entscheidend für ihre Auswirkungen auf die Neurotransmitterfreisetzung und die neuronale Aktivität .

Wirkmechanismus

SEP-0372814 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, SEP-0372814 increases the levels of cAMP and cGMP, leading to enhanced signaling through these pathways. This modulation of cyclic nucleotide signaling is crucial for its effects on neurotransmitter release and neuronal activity .

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

- This compound vs. Papaverine : The quinazoline core in this compound occupies the same binding site as papaverine but achieves higher potency due to optimized substituents filling the selective pocket .

- Substituent Effects : Bulky groups (e.g., in compounds 8b/8c) reduce activity by steric clashes, whereas smaller groups (e.g., 8a) improve binding .

Pharmacological and Behavioral Profiles

Similarities to D2 Antagonists:

- Antipsychotic-like Effects : this compound and other PDE10A inhibitors (e.g., PF-02545920) suppress NMDA antagonist-induced hyperlocomotion and conditioned avoidance responses, mirroring D2 antagonists like haloperidol .

- Striatal Pathway Modulation : Both classes increase cAMP/cGMP in indirect pathway medium spiny neurons (MSNs), suppressing psychosis-associated behaviors .

Divergences from D2 Antagonists:

- Catalepsy Liability : PDE10A inhibitors induce minimal catalepsy (a side effect of D2 antagonists) due to concurrent activation of direct pathway MSNs, countering indirect pathway dominance .

- Differential Cyclic Nucleotide Pools : PDE10A inhibitors modulate cyclic nucleotides in both direct and indirect pathways, whereas D2 antagonists specifically target D2 receptor-linked signaling .

Clinical Outcomes and Failures

Critical Analysis of Failures :

- Mechanistic Gaps : PDE10A inhibitors lack efficacy in reversing prepulse inhibition deficits, a hallmark of D2 antagonist action, due to insufficient indirect pathway bias .

- Off-Rate Kinetics : Fast off-rate compounds (e.g., TAK-063) show balanced MSN activation but fail to replicate D2 antagonist efficacy, while slow off-rate inhibitors (e.g., PF-02545920) exhibit variable behavioral effects .

Antioxidant Activity: A Unique Advantage

This compound’s ORAC value (2.3) surpasses most PDE10A inhibitors, which lack antioxidant properties.

Biologische Aktivität

Pde10-IN-1 is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The biological activity of this compound has been investigated across various studies, revealing its potential therapeutic applications, particularly in neuropsychiatric disorders and cancer.

PDE10A is predominantly expressed in the striatum of the brain, where it modulates dopaminergic signaling. Inhibition of PDE10A leads to increased levels of cAMP and cGMP, which can enhance neurotransmitter signaling and has implications for treating conditions such as schizophrenia and Huntington's disease . The compound this compound selectively inhibits PDE10A with an IC50 value reported to be around 2.8 nmol/L, demonstrating over 3500-fold selectivity against other PDE isoforms .

Neuropsychiatric Disorders

This compound has been studied for its potential use in treating Tourette Syndrome and schizophrenia . Clinical trials involving PDE10A inhibitors have shown promise in alleviating psychotic symptoms. For instance, the compound PF-02545920 demonstrated significant occupancy of PDE10A in the brain and was well-tolerated in patients with schizophrenia .

Cancer Treatment

Recent research indicates that PDE10A is overexpressed in certain cancers, including colon and lung cancers. This overexpression suggests that PDE10A inhibitors like this compound could serve as effective anticancer agents by suppressing tumor growth through modulation of cGMP/PKG signaling pathways. Studies have shown that high concentrations of PDE10 inhibitors can inhibit cancer cell proliferation in vitro, highlighting their potential as targeted therapies .

Case Studies

- Schizophrenia : A study involving PF-02545920 indicated that doses achieving 45–63% occupancy of PDE10A resulted in improved clinical outcomes for patients experiencing acute psychotic symptoms .

- Pulmonary Arterial Hypertension (PAH) : A novel benzimidazole derivative exhibited significant efficacy against PAH, with an oral bioavailability of 50%, further supporting the therapeutic potential of PDE10 inhibition .

Data Table: Summary of Biological Activities

Q & A

[Basic] How should researchers design a study to evaluate PDE10-IN-1's selectivity against other phosphodiesterase isoforms?

Methodological Answer:

To assess selectivity, employ a tiered approach:

In vitro enzymatic assays : Use recombinant PDE isoforms (e.g., PDE1-PDE11) under standardized conditions (pH, temperature, cofactors). Measure IC₅₀ values for this compound and compare inhibition rates .

Kinetic analysis : Determine competitive/non-competitive inhibition via Lineweaver-Burk plots.

Orthogonal validation : Confirm results using cell-based assays (e.g., cAMP/cGMP modulation in PDE10A-overexpressing cell lines) .

Recommended Table Structure:

| PDE Isoform | IC₅₀ (nM) | Inhibition Type | Assay Type |

|---|---|---|---|

| PDE10A | XX | Competitive | In vitro |

| PDE2A | YY | Non-competitive | Cell-based |

[Advanced] How to resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:

Contradictions often arise from pharmacokinetic (PK) or pharmacodynamic (PD) factors. Address these through:

PK/PD modeling : Measure plasma/tissue concentrations post-administration. Correlate with target engagement (e.g., ex vivo PDE10 activity in striatal tissues) .

Metabolite screening : Identify active/inactive metabolites via LC-MS.

Species-specific differences : Compare rodent vs. primate metabolic pathways using hepatocyte assays .

Key Considerations: Use systematic reviews to contextualize findings and avoid overgeneralization .

[Basic] What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

ANOVA with post hoc tests : Compare multiple doses against controls. Adjust for false discovery rates (e.g., Benjamini-Hochberg correction) .

Effect size calculation : Report Cohen’s d or Hedge’s g to quantify biological significance .

[Advanced] How can researchers optimize this compound’s blood-brain barrier (BBB) penetration in preclinical models?

Methodological Answer:

In silico prediction : Use tools like SwissADME to assess logP, polar surface area, and P-gp substrate likelihood .

In situ perfusion assays : Quantify BBB permeability in rodent models via intra-arterial infusion .

Prodrug strategies : Modify chemical structure to enhance lipophilicity while retaining target affinity .

Data Validation: Confirm brain concentrations using microdialysis or MALDI imaging .

[Basic] What controls are essential in this compound toxicity assays?

Methodological Answer:

Positive controls : Use known PDE inhibitors (e.g., Papaverine for PDE10A).

Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity).

Cell viability assays : Include MTT or LDH release assays to distinguish target-specific effects from general toxicity .

Documentation Tip: Follow CONSORT guidelines for reporting experimental replicates and outliers .

[Advanced] How to integrate multi-omics data to elucidate this compound’s mechanism in neurodegenerative models?

Methodological Answer:

Transcriptomics : Perform RNA-seq on treated vs. untreated neuronal cultures. Use pathway analysis (e.g., KEGG, GO) to identify PDE10-linked signaling networks .

Proteomics : Quantify phosphoprotein changes via SILAC or TMT labeling.

Systems biology modeling : Build interaction networks (e.g., Cytoscape) to map this compound’s role in synaptic plasticity .

Data Integration: Apply meta-analysis frameworks to reconcile discrepancies across omics layers .

[Basic] How to validate this compound’s target engagement in animal models?

Methodological Answer:

Biochemical assays : Measure striatal cAMP/cGMP levels post-treatment via ELISA.

Behavioral phenotyping : Use rotarod or prepulse inhibition tests to correlate target engagement with functional outcomes .

Autoradiography : Employ radiolabeled PDE10 inhibitors (e.g., [¹¹C]IMA107) for in vivo imaging .

[Advanced] What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

Quality-by-Design (QbD) : Optimize reaction parameters (temperature, catalyst load) via DOE (Design of Experiments) .

Analytical consistency : Use HPLC-PDA/MS for purity checks. Adopt USP/FDA guidelines for impurity profiling .

Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) .

[Basic] How to ensure reproducibility in this compound’s behavioral assays?

Methodological Answer:

Standardized protocols : Adopt ARRIVE guidelines for animal studies.

Blinded scoring : Use automated tracking software (e.g., EthoVision) to reduce observer bias .

Inter-lab validation : Share protocols via platforms like Protocols.io .

[Advanced] How to address ethical considerations in this compound research involving primate models?

Methodological Answer:

3Rs compliance : Prioritize alternatives (e.g., human iPSC-derived neurons) before primate use.

Ethics committee oversight : Submit detailed harm-benefit analyses, including endpoints for early termination .

Open science practices : Publish negative results to reduce redundant experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.